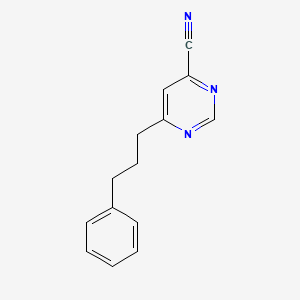
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrimidine ring substituted with a phenylpropyl group at the 6-position and a carbonitrile group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Phenylpropyl)pyrimidine-4-carbonitrile typically involves the reaction of aliphatic aldehydes with ethyl cyanoacetate and thiourea in ethanol, in the presence of potassium carbonate . This reaction yields the target compound through a series of steps involving the formation of intermediate products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(3-Phenylpropyl)pyrimidine-4-carbonitrile involves its interaction with various molecular targets. It can inhibit vital enzymes responsible for DNA biosynthesis, such as dihydrofolate reductase and thymidylate synthetase . This inhibition disrupts the replication and repair of DNA, leading to cell death in rapidly dividing cells, such as cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2-Phenylpropyl)pyrimidine-4-carbonitrile
- 6-(3-Methylpropyl)pyrimidine-4-carbonitrile
- 6-(2-Methylpropyl)pyrimidine-4-carbonitrile
Uniqueness
6-(3-Phenylpropyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenylpropyl group enhances its interaction with biological targets, making it a promising candidate for drug development .
Propiedades
Fórmula molecular |
C14H13N3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
6-(3-phenylpropyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C14H13N3/c15-10-14-9-13(16-11-17-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8H2 |
Clave InChI |
ZGIDHNZQHBTMEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCC2=CC(=NC=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
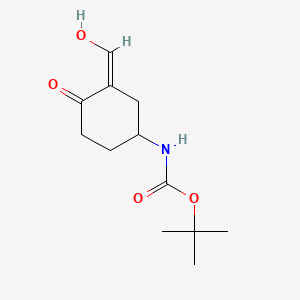
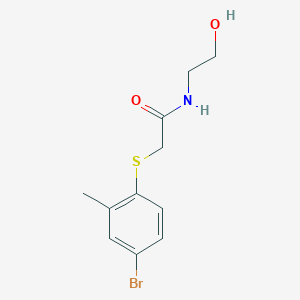
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
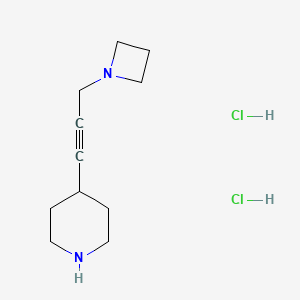

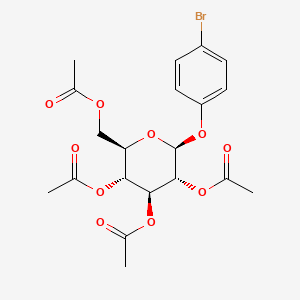
![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
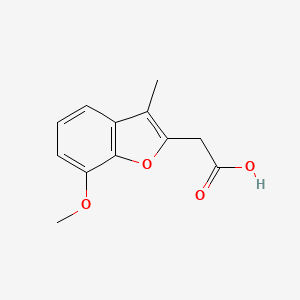
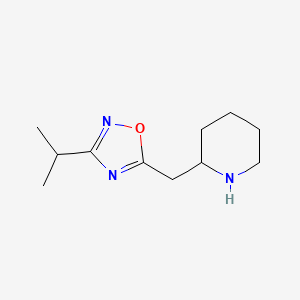
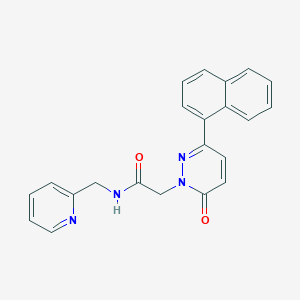
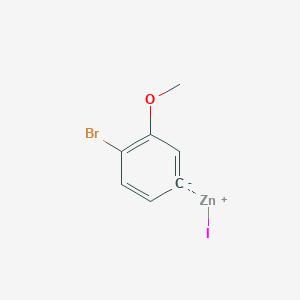
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
